![molecular formula C9H8LiN3O2 B2757216 锂;2-(2-甲基-7H-吡咯[2,3-d]嘧啶-5-基)乙酸盐 CAS No. 2445793-07-5](/img/structure/B2757216.png)

锂;2-(2-甲基-7H-吡咯[2,3-d]嘧啶-5-基)乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

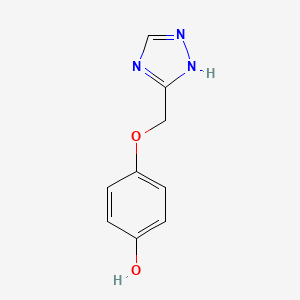

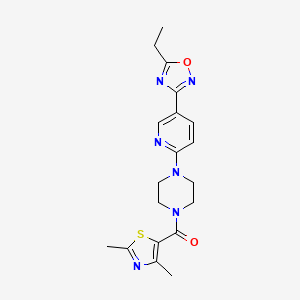

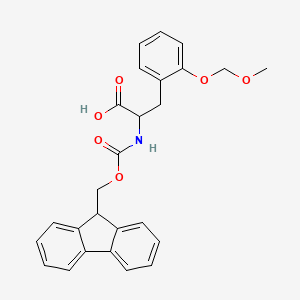

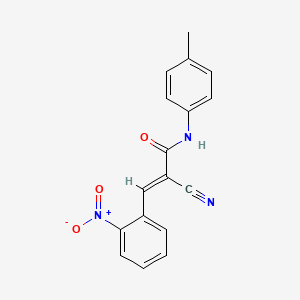

“Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .

Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) cm^-1 .Chemical Reactions Analysis

The reaction of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C . The 1H NMR and 13C NMR spectra were also provided .科学研究应用

神经保护和神经营养作用

锂的 {neuroprotective} 和 {neurotrophic} 作用已被广泛研究。研究表明,锂可以通过增加人脑中 N-乙酰天冬氨酸的水平(这是神经元健康的标志)来增强神经元活力和功能。据信这些作用是通过抑制糖原合酶激酶-3β (GSK-3β) 来介导的,促进神经保护机制,包括增强主要神经保护蛋白 Bcl-2 的表达,并减少促凋亡蛋白的表达 (Moore 等人,2000; Chuang 等人,2002)。

牙骨质发生分化的增强

在牙周组织工程的背景下,锂离子已被证明可以刺激人牙周膜源细胞 (hPDLC) 的牙骨质发生分化。这是通过激活 Wnt/β-catenin 信号通路实现的,表明在再生牙科中具有潜在应用 (Pingping Han 等人,2012)。

分子和细胞生物学

锂影响各种分子和细胞过程。据观察,它可以调节秀丽隐杆线虫中编码核小体相关功能的基因的表达,这表明一种涉及组蛋白甲基化和染色质结构修饰的新型作用机制 (G. McColl 等人,2008)。

材料科学中的锂

在材料科学领域,锂化合物(例如双(三氟甲磺酰)酰亚胺的锂盐)正在被探索用于高电导率熔融盐和固体聚合物电解质。这些化合物表现出降低的熔点,在某些情况下在室温下是液态的,这使得它们成为锂电池和其他电化学器件中电解质的潜在候选者 (D. R. McFarlane 等人,2000)。

潜在治疗应用

除了其众所周知的精神病学应用外,锂的神经保护特性表明在阿尔茨海默病等神经退行性疾病中具有潜在的治疗用途。目前正在研究锂降低脑脊液中 τ 和 β-淀粉样蛋白水平的能力,这可能为阿尔茨海默病和相关疾病的治疗开辟新的途径 (J. Zhong & Wei-Hua Lee,2007)。

作用机制

Target of Action

The primary target of this compound is JAK1 (Janus Kinase 1) . JAK1 is a protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the transcription of specific genes .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound was optimized as a lead compound through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .

Result of Action

The result of the compound’s action is the inhibition of JAK1, which leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell growth, differentiation, cell migration, and apoptosis .

未来方向

The future directions for “Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” and similar compounds could involve further development as multi-targeted kinase inhibitors with enhanced potency . Additionally, more research could be conducted to explore their potential applications in other fields.

属性

IUPAC Name |

lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-5-10-4-7-6(2-8(13)14)3-11-9(7)12-5;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPIPQUDIZPBKI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC=C2C(=CNC2=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol](/img/structure/B2757137.png)

![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole](/img/structure/B2757145.png)

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)

![5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2757152.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2757155.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)